molecular formula C11H21NO3 B1277573 tert-Butyl 6-oxohexylcarbamate CAS No. 80860-42-0

tert-Butyl 6-oxohexylcarbamate

Cat. No.: B1277573
CAS No.: 80860-42-0
M. Wt: 215.29 g/mol
InChI Key: VLXBTPVTHZTXBN-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxohexylcarbamate: is an organic compound that belongs to the class of carbamates. It has the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of 6-(Boc-amino)-hexanol: This method involves the oxidation of 6-(Boc-amino)-hexanol using sodium hypochlorite (NaOCl) in the presence of 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO), potassium hydrogencarbonate (KHCO₃), and potassium bromide (KBr) in dichloromethane (DCM) and water.

    Oxidation with Pyridinium Chlorochromate (PCC): Another method involves the oxidation of t-butyl-(6-hydroxyhexyl)carbamate using pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-oxohexylcarbamate can undergo oxidation reactions, as seen in its preparation methods.

    Substitution: It can also participate in substitution reactions, particularly involving the carbamate group.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite (NaOCl), TEMPO, potassium hydrogencarbonate (KHCO₃), potassium bromide (KBr), dichloromethane (DCM), and water.

    Substitution: Pyridinium chlorochromate (PCC) in dichloromethane.

Major Products Formed:

    Oxidation: this compound itself is a product of oxidation reactions.

    Substitution: Products depend on the specific substitution reaction and reagents used.

Scientific Research Applications

Chemistry: : tert-Butyl 6-oxohexylcarbamate is used as a building block in organic synthesis and as a protecting group for amines.

Biology and Medicine:

Industry: : It can be used in the production of pesticides and herbicides for controlling pests and weeds.

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxohexylcarbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions . This property makes it valuable in organic synthesis and drug development.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines.

    tert-Butyl-N-methylcarbamate: Another carbamate used in organic synthesis.

    Methyl carbamate: Used in the synthesis of various organic compounds.

Uniqueness: : tert-Butyl 6-oxohexylcarbamate is unique due to its specific structure, which includes a 6-oxohexyl group. This structure provides distinct reactivity and applications compared to other carbamates.

Properties

IUPAC Name

tert-butyl N-(6-oxohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h9H,4-8H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXBTPVTHZTXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441417
Record name tert-Butyl 6-oxohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80860-42-0
Record name tert-Butyl 6-oxohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1.0 g of 6-tert-butoxycarbonylamino-1-hexanol in 20 mL of methylene chloride was combined with 3 g of a 4 angstrom molecular sieve, 808 mg of N-methylmorpholine-N-oxide and a catalytic amount of tetrapropylammonium perruthenate, and stirred for 24 hours. The reaction solution was filtered through Celite, and concentrated. The residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1) to obtain 660 mg of the desirable compound.
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1 g
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Synthesis routes and methods III

Procedure details

To a stirred solution of 5.3 mL (7.71 g, 60.7 mmoles) oxalyl chloride in 100 mL methylene choride at -70° C. under argon was added 8.6 mL (10.23 g, 121.5 mmoles) dimethyl sulfoxide in 30 mL methylene chloride. After 2 min. a solution of 12 g (55.2 mmoles) of (6) in 50 mL methylene chloride was added over 5 min. After 20 min. 38.5 mL (27.9 g, 276 mmoles) triethylamine was added. After 10 min. more, the mixture was allowed to warm to 20° C. and 250 mL water was added. After separation, the aqueous layer was extracted again with methylene chloride and the combined organic layers were washed with brine and dried over sodium sulfate. After evaporation in vacuo, the residue was chromatographed (Flash, hexane-ethyl acetate, 7:3) to provide 11.36 g of a pale yellow oil (7).
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5.3 mL
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8.6 mL
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38.5 mL
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250 mL
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Synthesis routes and methods IV

Procedure details

Pyridinium dichromate (13.5 g, 0.036 mol) is added to a solution of t-butyl-(6-hydroxyhexyl)carbamate (5.88 g, 24 mmol) in dichloromethane (40 ml). After stirring for 24 hours, the reaction mixture is diluted with diethylether/pentane (1:1), filtered through Florisil and concentrated to yield t-butyl-(5-formylpentyl)carbamate (4.13 g, 80%).
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13.5 g
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5.88 g
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40 mL
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diethylether pentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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